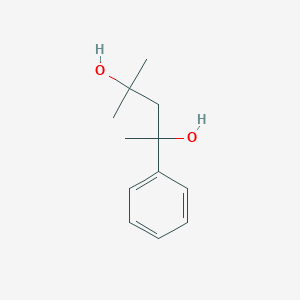

2-Methyl-4-phenylpentane-2,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

21133-79-9 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methyl-4-phenylpentane-2,4-diol |

InChI |

InChI=1S/C12H18O2/c1-11(2,13)9-12(3,14)10-7-5-4-6-8-10/h4-8,13-14H,9H2,1-3H3 |

InChI Key |

QYEYUUZUGQRIFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C)(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 Methyl 4 Phenylpentane 2,4 Diol

Reactions Involving Hydroxyl Functional Groups

The hydroxyl groups of 2-Methyl-4-phenylpentane-2,4-diol are susceptible to a range of reactions typical for alcohols, such as dehydration, oxidation, cleavage, and derivatization to ethers and esters. The presence of a phenyl group and the tertiary nature of the alcohol at position 4 significantly influence the reactivity, often leading to stabilized intermediates.

Dehydration Reactions to Form Unsaturated Systems

The acid-catalyzed dehydration of this compound is expected to proceed readily due to the presence of two tertiary hydroxyl groups, one of which is also benzylic. Protonation of a hydroxyl group followed by the loss of water leads to the formation of a carbocation. The benzylic tertiary carbocation that would form at C4 is particularly stabilized by resonance with the adjacent phenyl ring, making its formation favorable. ncert.nic.inlibretexts.org

The subsequent elimination of a proton from an adjacent carbon atom will lead to the formation of various unsaturated products. The major product will likely be the conjugated diene, 2-methyl-4-phenyl-1,3-pentadiene, due to the thermodynamic stability associated with the extended π-system. Other possible isomeric dienes could also be formed. The general mechanism for the acid-catalyzed dehydration of a tertiary alcohol involves the formation of a carbocation intermediate. youtube.com

Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound

| Starting Material | Reagent | Predicted Major Product | Predicted Minor Products |

| This compound | H₂SO₄, Heat | 2-Methyl-4-phenyl-1,3-pentadiene | 2-Methyl-4-phenyl-1,4-pentadiene, 4-Methyl-2-phenyl-2-pentene |

Oxidative Cleavage Reactions

As a 1,3-diol, this compound is not susceptible to oxidative cleavage by reagents that specifically cleave vicinal diols (1,2-diols), such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). nih.govmagritek.comlibretexts.org These reagents require the hydroxyl groups to be on adjacent carbon atoms to form a cyclic intermediate which then fragments.

However, stronger oxidizing agents under more forcing conditions can cleave the carbon-carbon bond. For instance, oxidation with hot, concentrated potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the C2-C3 bond. This would be expected to yield acetophenone (B1666503) from the C3-C4-phenyl fragment and acetone (B3395972) from the C1-C2-methyl fragment. The course of such vigorous oxidations can be complex, and other products may also be formed. elsevierpure.com

Acid-Catalyzed and Thermal Cleavage Reactions

Under strong acidic conditions and elevated temperatures, cleavage of the carbon-carbon backbone of this compound can occur. nih.gov The mechanism likely involves the formation of a stable benzylic tertiary carbocation at C4. This carbocation can then undergo rearrangement or fragmentation. One plausible fragmentation pathway would be the cleavage of the C2-C3 bond to yield acetophenone and an isobutenyl cation, which would be subsequently trapped.

Thermal decomposition of diols at high temperatures, in the absence of a catalyst, can also lead to fragmentation. nih.gov For this compound, thermolysis would likely proceed through radical mechanisms, leading to a complex mixture of products. The presence of the thermally stable phenyl group would influence the decomposition pathway.

Ether and Ester Formation

The hydroxyl groups of this compound can be converted to ethers and esters through standard synthetic methodologies.

Ether Formation: The Williamson ether synthesis provides a general route to ethers from alcohols. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.org Treatment of the diol with a strong base, such as sodium hydride (NaH), would generate the corresponding dialkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide) would yield the diether. Due to the steric hindrance around the tertiary hydroxyl groups, the reaction rate might be slower compared to primary or secondary alcohols. It is also possible to achieve selective mono-etherification under controlled conditions. organic-chemistry.orgucalgary.ca

Ester Formation: Esters can be readily prepared by reacting the diol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid catalyst (Fischer-Speier esterification) or a coupling agent. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction with a dicarboxylic acid or its derivative could lead to the formation of polyesters.

Table 2: Representative Ether and Ester Derivatives of this compound

| Derivative Type | Reactants | Product Name |

| Diether | This compound, NaH, CH₃I | 2,4-Dimethoxy-2-methyl-4-phenylpentane |

| Diester | This compound, Acetic Anhydride, Pyridine | 2-Methyl-4-phenylpentane-2,4-diyl diacetate |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxetanes)

The 1,3-diol structure of this compound makes it a suitable precursor for the synthesis of four-membered heterocyclic rings, specifically oxetanes. The intramolecular cyclization can be achieved through a Williamson-type ether synthesis. organic-chemistry.orgacs.orgmagtech.com.cnresearchgate.netacs.orgnih.govnih.gov This typically involves the selective activation of one hydroxyl group as a good leaving group, followed by intramolecular nucleophilic attack by the other hydroxyl group.

For instance, selective tosylation of the less sterically hindered tertiary hydroxyl group (if a difference in reactivity exists) followed by treatment with a base would lead to the formation of 2,2-dimethyl-4-phenyl-4-methyloxetane. The stereochemistry of the starting diol would influence the stereochemistry of the resulting oxetane. rsc.org

Formation of Organometallic Derivatives (e.g., Ferrocene (B1249389) Conjugates)

The hydroxyl groups of this compound can be used to attach organometallic moieties, such as ferrocene. Ferrocene-containing molecules are of interest due to their unique electronic and structural properties. acs.orgnih.govnih.govresearchgate.net

One common method to form ferrocene conjugates is through an esterification reaction. researchgate.netresearchgate.net Ferrocenecarboxylic acid or its more reactive derivative, ferrocenecarbonyl chloride, can be reacted with the diol to form the corresponding ferrocenoyl esters. Depending on the stoichiometry, either a mono- or a di-ferrocenoyl ester can be synthesized. These reactions are typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or a base like pyridine.

Stereochemical Investigations of 2 Methyl 4 Phenylpentane 2,4 Diol

Diastereomeric and Enantiomeric Forms

Due to the presence of two chiral centers at the C2 and C4 positions, 2-Methyl-4-phenylpentane-2,4-diol can exist as a total of four stereoisomers. These stereoisomers consist of two pairs of enantiomers. The two diastereomeric pairs are typically designated as syn and anti, corresponding to the relative orientation of the substituents on the carbon backbone.

The four stereoisomers are:

(2R, 4R)-2-Methyl-4-phenylpentane-2,4-diol

(2S, 4S)-2-Methyl-4-phenylpentane-2,4-diol

(2R, 4S)-2-Methyl-4-phenylpentane-2,4-diol

(2S, 4R)-2-Methyl-4-phenylpentane-2,4-diol

The (2R, 4R) and (2S, 4S) isomers form one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers constitute the other. The relationship between any enantiomeric pair and the other is diastereomeric. The distinct spatial arrangement of the hydroxyl and methyl groups around the chiral centers in these stereoisomers results in different physical and chemical properties, which is fundamental to their separation and specific applications.

Chromatographic Separation and Resolution of Stereoisomers

The separation of the stereoisomers of this compound relies on chromatographic techniques that can differentiate between the subtle structural differences of the diastereomers and enantiomers.

Diastereomer Separation: Diastereomers, having different physical properties such as boiling points, melting points, and solubility, can often be separated by standard chromatographic methods like column chromatography on silica gel or gas chromatography (GC). The different spatial arrangements of the functional groups lead to differential interactions with the stationary phase, allowing for their separation.

Enantiomer Resolution: The resolution of the enantiomeric pairs requires the use of a chiral environment. This is typically achieved through chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) containing a chiral selector are employed to establish diastereomeric interactions with the enantiomers of this compound. These transient, unequal interactions result in different retention times for each enantiomer, enabling their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution.

| Stereoisomer Pair | Separation Method | Principle |

| Diastereomers | Column Chromatography, Gas Chromatography | Differences in physical properties leading to differential partitioning between stationary and mobile phases. |

| Enantiomers | Chiral High-Performance Liquid Chromatography (HPLC) | Formation of transient diastereomeric complexes with a chiral stationary phase, leading to different retention times. |

Crystal Engineering and Mechanical Separation of Diastereomers

While chromatographic methods are prevalent, crystal engineering offers a powerful alternative for the separation of diastereomers. This technique involves the rational design of crystalline architectures based on an understanding of intermolecular interactions. By controlling the crystallization conditions (e.g., solvent, temperature, additives), it is possible to induce the selective crystallization of one diastereomer from a mixture.

The different three-dimensional shapes of the syn and anti diastereomers of this compound can lead to distinct crystal packing arrangements and lattice energies. These differences can be exploited to achieve separation through fractional crystallization. In some cases, the formation of well-defined, macroscopic crystals of a single diastereomer may allow for their mechanical separation from the mother liquor or from crystals of the other diastereomer.

Determination of Absolute and Relative Configuration (e.g., X-ray Diffraction)

The unambiguous determination of the absolute and relative configuration of the stereoisomers of this compound is crucial for understanding their properties and behavior.

X-ray Diffraction: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the stereoisomers, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms. This allows for the unequivocal assignment of the relative configuration (syn or anti) and, in the presence of a heavy atom or by using anomalous dispersion, the absolute configuration (R or S) at each chiral center.

Spectroscopic Methods: While not as definitive as X-ray diffraction, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the relative stereochemistry. For example, the coupling constants between protons on the C2-C3-C4 backbone can differ between the syn and anti diastereomers due to their different dihedral angles, as described by the Karplus equation.

Stereochemical Control in Synthesis and Reactions

The ability to selectively synthesize a particular stereoisomer of this compound is of significant interest for various applications. This requires stereochemical control during the synthetic process. A key strategy involves the diastereoselective reduction of a suitable precursor, such as 4-hydroxy-4-phenyl-2-pentanone.

The stereochemical outcome of the reduction of the ketone functionality in 4-hydroxy-4-phenyl-2-pentanone can be influenced by several factors:

Choice of Reducing Agent: Sterically hindered reducing agents may exhibit a preference for attacking one face of the carbonyl group, leading to the preferential formation of one diastereomer.

Chelation Control: The existing hydroxyl group in the precursor can coordinate with certain reducing agents (e.g., those containing Lewis acidic metals), leading to a cyclic transition state that directs the hydride delivery from a specific face of the carbonyl. This chelation-controlled reduction can lead to high diastereoselectivity.

Substrate Control: The inherent steric and electronic properties of the substrate itself can favor the formation of one diastereomer over the other.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Phenylpentane 2,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-Methyl-4-phenylpentane-2,4-diol, each unique proton environment would give rise to a distinct signal. The chemical shift (δ) of these signals, their multiplicity (splitting pattern), and their integration values provide valuable structural information.

Aromatic Protons: The protons on the phenyl group would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The splitting pattern would depend on the substitution pattern of the phenyl ring.

Hydroxyl Protons (-OH): The two hydroxyl protons would likely appear as broad singlets. Their chemical shift can vary depending on concentration, temperature, and solvent.

Methyl Protons (-CH₃): The two methyl groups attached to the same carbon (C2) would be equivalent and appear as a singlet. The methyl group at C4 would be a doublet, split by the adjacent methine proton.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group at C3 would be diastereotopic due to the presence of two chiral centers (C2 and C4). They would therefore be expected to show distinct chemical shifts and appear as a pair of doublets of doublets (a complex multiplet).

Methine Proton (-CH-): The proton at C4 would appear as a multiplet due to coupling with the adjacent methylene and methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a single peak.

Aromatic Carbons: The carbons of the phenyl ring would show signals in the range of δ 125-150 ppm.

Carbinol Carbons (-C-OH): The carbons bearing the hydroxyl groups (C2 and C4) would resonate in the region of δ 70-80 ppm.

Aliphatic Carbons: The methyl carbons would appear at higher field (lower ppm values), typically between δ 20-30 ppm. The methylene carbon would be expected around δ 40-50 ppm.

2D NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments.

COSY: A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity of the proton network. For instance, it would show a cross-peak between the methine proton at C4 and the adjacent methylene (C3) and methyl protons.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

A hypothetical ¹H and ¹³C NMR data table based on the structure is presented below.

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Phenyl-H | δ 7.2-7.4 (m, 5H) | δ 127-145 |

| C4-OH | broad s, 1H | - |

| C2-OH | broad s, 1H | - |

| C4-H | m, 1H | δ ~75 |

| C3-H₂ | m, 2H | δ ~48 |

| C2-CH₃ | s, 6H | δ ~29 |

| C4-CH₃ | d, 3H | δ ~25 |

| C2 | - | δ ~73 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the key characteristic absorption bands would be:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl (-OH) groups due to hydrogen bonding.

C-H Stretching (Aromatic): Absorption bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) would indicate the C-H bonds of the phenyl ring.

C-H Stretching (Aliphatic): Absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) would correspond to the C-H bonds of the methyl and methylene groups.

C=C Stretching (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and characteristic absorptions around 1450-1600 cm⁻¹ would confirm the presence of the aromatic ring.

C-O Stretching: A strong absorption band in the range of 1000-1200 cm⁻¹ would be due to the stretching vibrations of the C-O bonds of the two alcohol groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad, strong) |

| C-H (Aromatic) | 3030-3100 (medium) |

| C-H (Aliphatic) | 2850-2970 (strong) |

| C=C (Aromatic) | 1450-1600 (variable) |

| C-O (Alcohol) | 1000-1200 (strong) |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of this compound (C₁₂H₁₈O₂), which is 194.27 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. The expected monoisotopic mass is 194.1307 g/mol . nih.gov

Fragmentation Pattern: The molecule would undergo characteristic fragmentation upon electron ionization. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The presence of the phenyl group would lead to the formation of characteristic aromatic fragments. A prominent peak might be observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), and other fragments resulting from cleavage of the pentane (B18724) chain.

| Technique | Information Obtained | Expected Value/Observation |

| Mass Spectrometry (MS) | Molecular Weight | M⁺ peak at m/z 194 |

| High-Resolution MS (HRMS) | Exact Mass and Molecular Formula | 194.1307 (for C₁₂H₁₈O₂) |

| GC-MS | Fragmentation Pattern | Fragments corresponding to loss of H₂O, alkyl, and phenyl groups. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Stereochemistry: The absolute configuration of the chiral centers (C2 and C4), distinguishing between the possible diastereomers (e.g., (2R,4R), (2S,4S), (2R,4S), (2S,4R)).

Intermolecular interactions: The packing of the molecules in the crystal lattice, including hydrogen bonding interactions between the hydroxyl groups of neighboring molecules.

Currently, there are no published X-ray crystal structures available for this compound in the common databases. The use of a related compound, 2-methylpentane-2,4-diol (hexylene glycol), as a precipitant and cryoprotectant in protein crystallography suggests that it can form well-ordered crystal lattices. atamanchemicals.comwikipedia.org

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Excess Determination

This compound possesses two chiral centers, meaning it can exist as enantiomers and diastereomers. Chiroptical techniques are essential for studying these stereoisomers.

Optical Rotation: A solution of a single enantiomer of this compound would rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. Measurement of the optical rotation can be used to determine the enantiomeric excess (ee) of a non-racemic mixture. A racemic mixture (equal amounts of both enantiomers) would have an optical rotation of zero.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule, particularly the conformation of the chiral centers and the spatial arrangement of chromophores, such as the phenyl group. This technique could be used to distinguish between the different stereoisomers of this compound.

As with other experimental data, specific optical rotation or circular dichroism data for the enantiomers of this compound are not currently available in the public domain.

Computational and Theoretical Investigations of 2 Methyl 4 Phenylpentane 2,4 Diol

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

No published studies utilizing Density Functional Theory (DFT) or ab initio methods to investigate 2-Methyl-4-phenylpentane-2,4-diol were found. Such studies would typically provide valuable insights into the molecule's fundamental properties.

Geometrical Optimization and Electronic Structure Analysis

Information regarding the optimized geometry, bond lengths, bond angles, and electronic properties (such as molecular orbital energies and charge distribution) of this compound is not available in the current scientific literature.

Spectroscopic Property Prediction (NMR, IR)

There are no available computational predictions of the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound. Theoretical spectroscopic data is crucial for complementing experimental findings and aiding in the structural elucidation of compounds.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported.

Reaction Mechanism Modeling and Transition State Characterization

No computational studies modeling the reaction mechanisms involving this compound, including the characterization of transition states, were discovered. This type of research is essential for understanding the reactivity and potential synthetic pathways related to the molecule.

Intermolecular Interactions and Hydrogen Bonding Networks

Theoretical investigations into the intermolecular forces, particularly the hydrogen bonding networks that this compound may form, are absent from the scientific record. These studies would be critical for understanding its behavior in condensed phases.

Advanced Research Applications and Future Directions for 2 Methyl 4 Phenylpentane 2,4 Diol

Role as a Chiral Building Block in Organic Synthesis

There is no available scientific literature detailing the use of 2-Methyl-4-phenylpentane-2,4-diol as a chiral building block in organic synthesis. While its structure contains two stereocenters, suggesting potential for stereoselective applications, no published studies were found that demonstrate its use as a precursor or intermediate in the synthesis of complex chiral molecules.

Applications as Ligands in Catalysis

Studies in Biochemical and Enzymatic Systems

There are no documented studies on the interactions of this compound within biochemical or enzymatic systems. Its metabolic fate, potential as an enzyme inhibitor, or use as a probe in biological studies remains uninvestigated in the accessible literature.

Emerging Research Frontiers and Challenges

Given the absence of foundational research in the areas mentioned above, there are no established emerging research frontiers for this compound. The primary challenge remains the lack of initial exploratory studies to determine if this compound holds any promise in advanced applications. Future research would first need to establish efficient and stereoselective synthetic routes to the pure enantiomers of the diol before its potential in chiral synthesis, catalysis, or materials science can be realistically assessed.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-4-phenylpentane-2,4-diol, and how can reaction conditions be optimized for yield?

- Methodology : Common approaches include Grignard reactions (alkylation of phenyl ketones) or catalytic hydrogenation of α,β-unsaturated ketones. For optimization, employ Design of Experiments (DoE) to vary parameters like temperature, solvent polarity (e.g., THF vs. ethanol), and catalyst loading (e.g., palladium on carbon). Monitor progress via TLC or GC-MS.

- Data Interpretation : Lower yields in polar solvents may indicate competing elimination pathways, necessitating non-polar solvents like toluene .

Q. How can the structural and stereochemical purity of this compound be validated?

- Analytical Techniques :

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm regiochemistry.

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives.

- Chiral HPLC : Assess enantiomeric excess using columns like Chiralpak IA/IB .

- Contradictions : Discrepancies in melting points (e.g., observed vs. literature) may signal impurities; repeat recrystallization or column chromatography.

Q. What are the stability profiles of this compound under varying storage conditions?

- Protocol : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC-UV.

- Findings : Likely degradation pathways include oxidation (C4 hydroxyl group) or acid-catalyzed dehydration. Stabilize with antioxidants (e.g., BHT) or inert atmospheres .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Method : Use biocatalysis with engineered ketoreductases or lipases to resolve racemic mixtures. For example, Candida antarctica lipase B (CAL-B) catalyzes asymmetric acetylation of diols .

- Optimization : Screen enzyme mutants for enhanced enantioselectivity (e.g., directed evolution) and use biphasic systems to shift equilibrium .

Q. What computational models predict the biological activity of this compound derivatives?

- Approach : Perform molecular docking (AutoDock Vina) against targets like GPR84 (a GPCR implicated in inflammation). Compare binding affinities with known agonists (e.g., 6-Alkylpyridine-2,4-diol derivatives) .

- Validation : Correlate in silico predictions with in vitro assays (e.g., cAMP accumulation in HEK293 cells) .

Q. How do solvent and catalyst systems influence regioselectivity in diol functionalization?

- Case Study : In acetylation reactions, bulky catalysts (e.g., DMAP) favor C2-OH due to steric hindrance, while protic solvents (e.g., methanol) promote C4-OH reactivity via H-bonding.

- Contradictions : Conflicting regioselectivity reports may arise from solvent-catalyst interactions; resolve via C isotopic labeling .

Q. What are the environmental fate and ecotoxicological risks of this compound?

- Assessment : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays.

- Data Gaps : Limited ecotoxicological data (as seen with related diols ) necessitate precautionary handling and closed-system disposal .

Methodological Considerations

- Data Contradictions : Address inconsistencies (e.g., variable NMR shifts) by standardizing measurement conditions (solvent, temperature) and cross-referencing multiple techniques (e.g., IR for functional groups).

- Advanced Instrumentation : Utilize high-resolution mass spectrometry (HRMS) for fragment pattern analysis and LC-QTOF for degradation product identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.